Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate - 1251577-55-5

Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Catalog Number: EVT-2879065
CAS Number: 1251577-55-5
Molecular Formula: C19H17F2N3O4
Molecular Weight: 389.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+) - 5-(3,4-difluorophenyl)-5-[(3-methyl-pyridin-2-oxo-1(2H)-yl)methyl]imidazolidine-2,4-dione

Compound Description: This compound is described as an active ingredient in pharmaceutical drugs.

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This compound is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease treatment. It exhibits excellent in vitro potency (IC50 = 0.06 nM).

Relevance: Although belonging to the benzodiazepine class, this compound shares the 3,4-difluorophenyl moiety with Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate. The presence of this specific substitution in both compounds suggests a potential role in their respective biological activities.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to address cutaneous toxicity associated with other Akt inhibitors. It demonstrates 24-fold selectivity between Akt1 and Akt2, exhibits low activity in inducing keratinocyte apoptosis, and possesses excellent anticancer cell proliferation potencies.

Relevance: This compound features the 3,4-difluorophenyl moiety incorporated into a piperidine ring, which is structurally similar to the imidazolidin-2,4-dione ring present in Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate. The presence of the 3,4-difluorophenyl group in both structures suggests it may be crucial for biological activity within a certain chemical space.

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

Compound Description: JNJ-27141491 is characterized as a non-competitive, orally active functional antagonist of the human chemokine receptor CCR2. It effectively suppresses CCR2-mediated in vitro functions like chemotaxis and calcium mobilization (IC50 = 7–97 nM) while showing minimal impact on other chemokine receptors.

Relevance: This compound incorporates a 3,4-difluorophenyl group within its structure, similar to Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate. This shared structural element might contribute to binding affinity or interactions within specific biological targets.

1-[5-(3,4-Difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene

Compound Description: This compound is a synthetic intermediate used in organic synthesis. Its crystal structure has been determined using X-ray diffraction techniques.

Relevance: This compound shares the 3,4-difluorophenyl substituent with Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, highlighting the recurrence of this structural motif in various chemical contexts.

Properties

CAS Number

1251577-55-5

Product Name

Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

IUPAC Name

methyl 2-[[2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate

Molecular Formula

C19H17F2N3O4

Molecular Weight

389.359

InChI

InChI=1S/C19H17F2N3O4/c1-28-18(26)13-4-2-3-5-16(13)22-17(25)11-23-8-9-24(19(23)27)12-6-7-14(20)15(21)10-12/h2-7,10H,8-9,11H2,1H3,(H,22,25)

InChI Key

CZNPTQRXYAVZCE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.